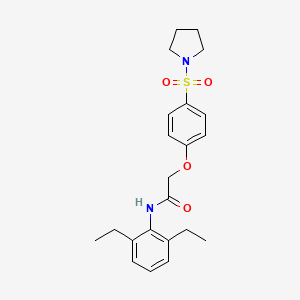
N-(2,6-diethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-diethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug development.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its potential applications in the field of medicinal chemistry and drug development. It has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic properties. Furthermore, DPA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DPA has been found to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
Mecanismo De Acción
The exact mechanism of action of DPA is not fully understood. However, it has been proposed that DPA exerts its anticancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various cancer cells. This inhibition leads to a decrease in tumor cell proliferation and an increase in apoptosis. Additionally, DPA has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. Furthermore, DPA has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, DPA has been found to improve glucose metabolism and insulin sensitivity, which may be due to its ability to activate the AMP-activated protein kinase (AMPK) pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DPA in lab experiments is its high potency and selectivity. It has been found to exhibit potent anticancer and anti-inflammatory effects at relatively low concentrations. Additionally, DPA has been shown to have a good safety profile, with no significant toxicity observed in animal studies. However, one of the limitations of using DPA in lab experiments is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on DPA. One potential area of research is the development of DPA analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of DPA and its effects on various signaling pathways. Furthermore, the potential applications of DPA in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases, should be explored. Overall, DPA has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of DPA involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with 2,6-diethylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure DPA. This synthesis method has been optimized by various researchers to improve yield and purity.
Propiedades
IUPAC Name |
N-(2,6-diethylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-3-17-8-7-9-18(4-2)22(17)23-21(25)16-28-19-10-12-20(13-11-19)29(26,27)24-14-5-6-15-24/h7-13H,3-6,14-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWJZBDJUAGNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

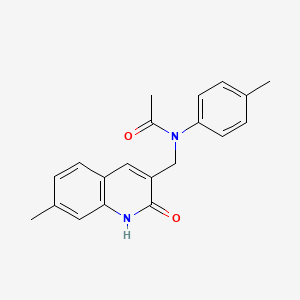
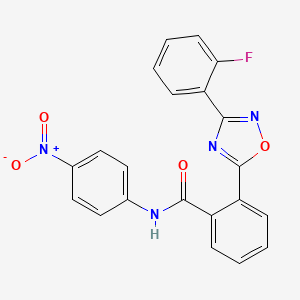
![4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7704516.png)
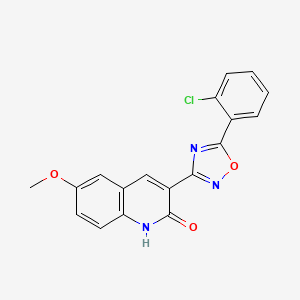
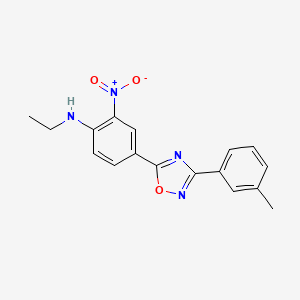


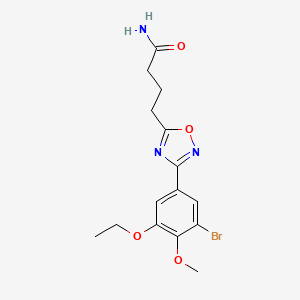
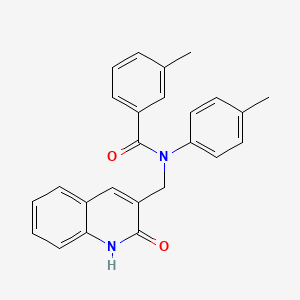
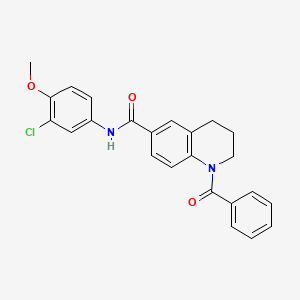
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide](/img/structure/B7704583.png)
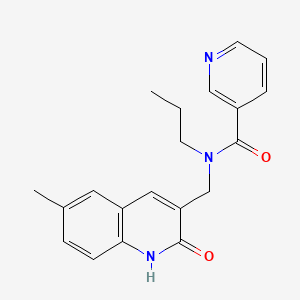
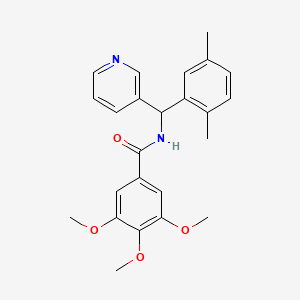
![N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7704597.png)